molecular formula C16H23ClN2O B1523877 N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride CAS No. 1333978-17-8

N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride

Cat. No. B1523877
CAS RN: 1333978-17-8
M. Wt: 294.82 g/mol
InChI Key: HZOCIFIGFGVDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is a chemical compound with the CAS Number: 1333978-17-8 . It has a molecular weight of 294.82 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is 1S/C16H22N2O.ClH/c19-16 (14-8-10-17-11-9-14)18 (15-6-7-15)12-13-4-2-1-3-5-13;/h1-5,14-15,17H,6-12H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 294.82 .

Scientific Research Applications

Novel Antipsychotic Agents

Research on heterocyclic carboxamides, which share a functional resemblance with the compound , has identified derivatives with potent antipsychotic activities. These compounds were evaluated for their binding to dopamine and serotonin receptors, showing promise in models predictive of antipsychotic activity without significant extrapyramidal side effects (Norman et al., 1996).

C-H/N-H Activation

A study on the oxidative cycloaddition of benzamides and alkynes, facilitated by Rh(III) catalysts, outlines a process that could be relevant to the synthesis and functionalization of compounds like N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. This method allows for the creation of complex molecules with potential medicinal chemistry applications (Hyster & Rovis, 2010).

Cyclopropyl α-Amino Acid-Derived Benzamides

The intramolecular functionalization of cyclopropyl α-amino acid-derived benzamides, conducted without the need for silver or pivalate additives, showcases a synthetic route that might be applied to the preparation or modification of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. Such processes are crucial for accessing pharmacologically relevant structures (Ladd et al., 2016).

Antitumor Activity

Compounds with cyclopropyl groups and carboxamide functionalities have been explored for their antitumor properties, demonstrating the potential therapeutic applications of structurally related compounds. One study described the design and synthesis of benzothiazole derivatives as potent antitumor agents, highlighting the relevance of such molecular frameworks in drug discovery (Yoshida et al., 2005).

Herbicidal Activity

The exploration of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides for herbicidal applications suggests an agricultural utility for compounds with similar structures. This research demonstrates the diverse potential uses of cyclopropyl and carboxamide groups in the development of agrochemical products (Sun et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-benzyl-N-cyclopropylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c19-16(14-8-10-17-11-9-14)18(15-6-7-15)12-13-4-2-1-3-5-13;/h1-5,14-15,17H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOCIFIGFGVDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C(=O)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.